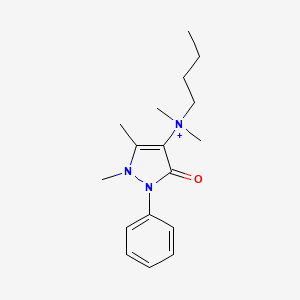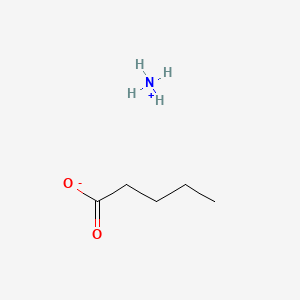
Ammonium Valerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium valerate, also known as ammonium pentanoate, is the ammonium salt of valeric acid. Valeric acid, or pentanoic acid, is a straight-chain alkyl carboxylic acid with the chemical formula CH₃(CH₂)₃COOH. This compound is a compound of interest due to its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium valerate can be synthesized by neutralizing valeric acid with ammonium hydroxide. The reaction is straightforward and typically carried out under ambient conditions:
CH3(CH2)3COOH+NH4OH→CH3(CH2)3COONH4+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous reactors where valeric acid and ammonium hydroxide are mixed in controlled proportions. The reaction mixture is then subjected to purification processes to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium valerate, like other carboxylate salts, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to produce valeric acid and other oxidation products.
Reduction: Reduction reactions can convert this compound back to valeric acid.
Substitution: this compound can participate in substitution reactions where the valerate ion is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The conditions for these reactions vary depending on the desired products and the specific reagents used.
Major Products Formed
The major products formed from these reactions include valeric acid, various esters, and other derivatives of valeric acid, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ammonium valerate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other valerate compounds.
Biology: this compound is used in studies involving microbial metabolism and as a growth medium component for certain microorganisms.
Industry: this compound is used in the production of flavors, perfumes, and as an intermediate in the synthesis of various chemicals.
Mécanisme D'action
The mechanism of action of ammonium valerate involves its dissociation into ammonium and valerate ions in aqueous solutions. The valerate ion can interact with various molecular targets, including enzymes and receptors, influencing metabolic pathways and biochemical processes. The specific pathways and targets depend on the context of its use, such as in microbial metabolism or drug delivery systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ammonium valerate include other ammonium carboxylates such as ammonium acetate, ammonium butyrate, and ammonium propionate. These compounds share similar chemical properties but differ in their alkyl chain lengths and specific applications.
Uniqueness
This compound is unique due to its specific alkyl chain length, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications in flavor and fragrance industries, as well as in scientific research focused on valerate metabolism and its derivatives.
Propriétés
Numéro CAS |
5972-85-0 |
|---|---|
Formule moléculaire |
C5H10O2.H3N C5H13NO2 |
Poids moléculaire |
119.16 g/mol |
Nom IUPAC |
azanium;pentanoate |
InChI |
InChI=1S/C5H10O2.H3N/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);1H3 |
Clé InChI |
RXQNHIDQIJXKTK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)[O-].[NH4+] |
Numéros CAS associés |
42739-38-8 5972-85-0 109-52-4 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



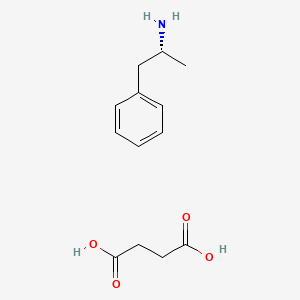
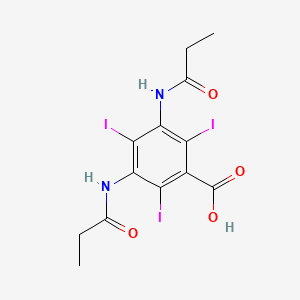
![1-[3-[(Z)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859181.png)
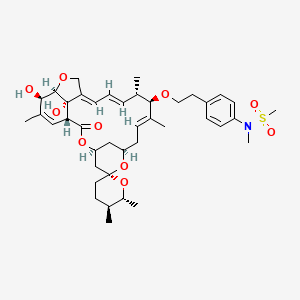
![Doxycycline fosfatex [who-DD]](/img/structure/B10859188.png)
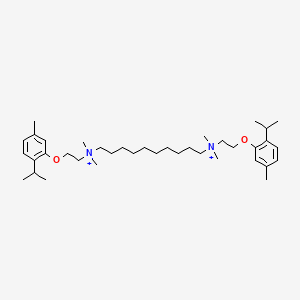
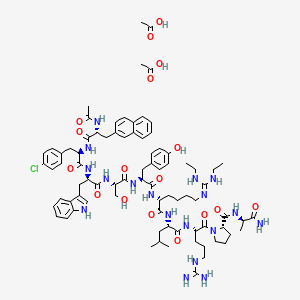
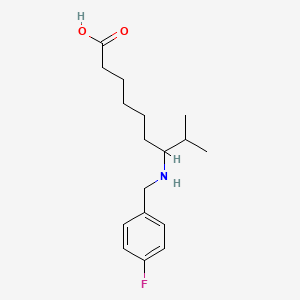
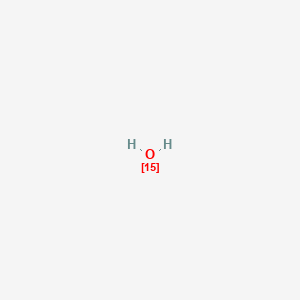
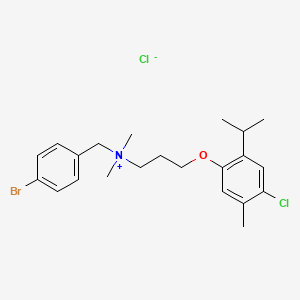
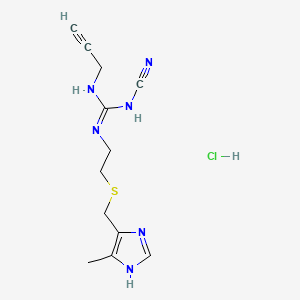
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide](/img/structure/B10859232.png)
